4-(Naphthalen-1-yl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)nicotinic acid typically involves the coupling of a naphthalene derivative with a nicotinic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a halogenated nicotinic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures (e.g., 110°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives .
Scientific Research Applications
4-(Naphthalen-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound can be used to study the interactions of naphthalene derivatives with biological systems.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins, while the nicotinic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid share the naphthalene core structure but differ in the position and type of functional groups.
Nicotinic acid derivatives: Compounds such as isonicotinic acid and picolinic acid have similar pyridinecarboxylic acid structures but differ in the position of the carboxyl group on the pyridine ring.
Uniqueness
4-(Naphthalen-1-yl)nicotinic acid is unique due to the combination of the naphthalene and nicotinic acid moieties, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to other naphthalene or nicotinic acid derivatives .
Properties
IUPAC Name |
4-naphthalen-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-17-9-8-14(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUBRMUFIKDDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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